molecular formula C6H11ClO B12929237 (R)-1-Chlorohex-5-en-2-ol

(R)-1-Chlorohex-5-en-2-ol

Cat. No.: B12929237
M. Wt: 134.60 g/mol
InChI Key: YDIUXTQZSCDIFD-ZCFIWIBFSA-N
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Description

®-1-Chlorohex-5-en-2-ol is an organic compound with the molecular formula C6H11ClO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Chlorohex-5-en-2-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 1-chlorohex-5-en-2-one using chiral catalysts. Another method includes the enantioselective chlorination of hex-5-en-2-ol. The reaction conditions typically involve the use of solvents like dichloromethane or toluene and temperatures ranging from -20°C to room temperature.

Industrial Production Methods

Industrial production of ®-1-Chlorohex-5-en-2-ol often employs large-scale asymmetric synthesis techniques. These methods utilize chiral catalysts and high-pressure reactors to ensure high yield and enantiomeric purity. The process is optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-Chlorohex-5-en-2-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-chlorohex-5-en-2-one using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to hex-5-en-2-ol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Sodium hydroxide in water or ethanol at elevated temperatures.

Major Products Formed

    Oxidation: 1-Chlorohex-5-en-2-one.

    Reduction: Hex-5-en-2-ol.

    Substitution: Various substituted hex-5-en-2-ols depending on the nucleophile used.

Scientific Research Applications

®-1-Chlorohex-5-en-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of ®-1-Chlorohex-5-en-2-ol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Chlorohex-5-en-2-ol: The enantiomer of ®-1-Chlorohex-5-en-2-ol, with similar chemical properties but different biological activity.

    Hex-5-en-2-ol: Lacks the chlorine atom, resulting in different reactivity and applications.

    1-Chlorohexane: A simpler compound with different reactivity due to the absence of the hydroxyl group.

Uniqueness

®-1-Chlorohex-5-en-2-ol is unique due to its chiral nature and the presence of both a chlorine atom and a hydroxyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H11ClO

Molecular Weight

134.60 g/mol

IUPAC Name

(2R)-1-chlorohex-5-en-2-ol

InChI

InChI=1S/C6H11ClO/c1-2-3-4-6(8)5-7/h2,6,8H,1,3-5H2/t6-/m1/s1

InChI Key

YDIUXTQZSCDIFD-ZCFIWIBFSA-N

Isomeric SMILES

C=CCC[C@H](CCl)O

Canonical SMILES

C=CCCC(CCl)O

Origin of Product

United States

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